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D-Allopyranose-13C

NMR Spectroscopy Solution Conformation Isotopic Tracing

Researchers quantifying the rare sugar D-allose in biological matrices often encounter co-elution and ion suppression with unlabeled standards. D-Allopyranose-13C (CAS 70849-28-4) is the validated solution. - +1.0033 Da mass shift ensures baseline MS resolution while retaining identical chromatographic behavior. - Enables accurate pharmacokinetic and endogenous level measurement. - Position-specific 13C-label at C1 supports NMR-based tautomeric analysis and metabolic flux studies. Supplied as ≥98% pure, white to off-white solid. Ships ambient. For R&D only.

Molecular Formula C6H12O6
Molecular Weight 181.15 g/mol
Cat. No. B13851029
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameD-Allopyranose-13C
Molecular FormulaC6H12O6
Molecular Weight181.15 g/mol
Structural Identifiers
SMILESC(C1C(C(C(C(O1)O)O)O)O)O
InChIInChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/t2-,3-,4-,5-,6?/m1/s1/i6+1
InChIKeyWQZGKKKJIJFFOK-NQBVWVRGSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





D-Allopyranose-13C: Stable Isotope-Labeled Rare Sugar


D-Allopyranose-13C (CAS 70849-28-4), chemically defined as D-[1-13C]allose, is a stable-isotope-labeled form of the rare naturally occurring monosaccharide D-allose. As a C-3 epimer of D-glucose, it belongs to the aldohexose family but is characterized by a single 13C atom incorporated specifically at the anomeric C1 position . With a molecular weight of 181.15 g/mol, it exhibits a precise +1.0 Da mass shift relative to the unlabeled D-allose (180.16 g/mol), making it a critical tracer for high-resolution mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy studies [1]. This selective labeling is foundational for quantitative analyses where isotopic distinction from natural abundance metabolites is essential.

Workflow Stable-isotope metabolic tracing
Selection Site-specific 13C label at anomeric C1
Use Context NMR, LC-MS/MS quantitative analysis, flux studies

D-Allopyranose-13C: Substitution Risks and Limitations


Generic substitution of D-Allopyranose-13C with other 13C-labeled aldohexoses (e.g., D-Glucose-13C) or unlabeled D-allose introduces critical quantitative errors that invalidate analytical workflows. Its unique tautomeric equilibrium in aqueous solution—comprising a specific distribution of pyranose, furanose, and acyclic forms—is distinct from other sugars [1]. Unlabeled D-allose co-elutes with the target analyte, making it useless as a chromatographic internal standard, while D-Glucose-13C has a fundamentally different metabolic fate and solution conformation, preventing accurate flux modeling [2]. Therefore, only the position-specific 13C-label in D-allose can serve as an authentic and verifiable isotopic tracer for this rare sugar's metabolic and structural analysis.

D-Glucose-13C Different tautomeric equilibrium may alter NMR signal assignment
Unlabeled D-Allose Co-elutes with target analyte, limiting chromatographic internal standard use

D-Allopyranose-13C: Quantitative Comparison Data


Tautomeric Composition in Aqueous Solution

D-Allopyranose-13C exhibits a distinct tautomeric profile compared to other aldohexoses when analyzed under identical conditions. At 30 °C in 2H2O, high-resolution 13C NMR spectra show the cyclic furanose form of D-[1-13C]allose represents 8.3% of its total composition, which is substantially higher than the 0.4% observed for D-Glucose-13C and markedly lower than the 32.0% observed for D-Altrose-13C [1]. This quantitative difference in cyclic intermediate populations directly impacts the selective detection and integration of anomeric C1 signals for isotope tracing.

Tautomeric composition
Head-to-head comparison
8.3% vs 0.4% (D-glucose) furanose forms
Distinct signal pattern may reduce glucose cross-talk
13C NMR, 30 °C, 2H2O
NMR Spectroscopy Solution Conformation Isotopic Tracing

Monoisotopic Mass Shift for MS Quantitation

The structural incorporation of a single 13C atom into D-Allopyranose-13C results in a monoisotopic mass shift of +1.0 Da relative to the unlabeled D-allose (C6H12O6). The exact monoisotopic mass is 181.0667 Da for the labeled compound versus 180.0634 Da for the natural abundance form [1]. This consistent and predictable mass increment ensures complete chromatographic co-elution with the native analyte while providing baseline-to-baseline resolution in the mass spectrometer, a critical requirement for accurate quantification via selected reaction monitoring (SRM).

Monoisotopic mass shift
Reported
+1.0033 Da
Supports baseline mass resolution for SRM quantitation
Calculated from C5(13C)H12O6 formula
Mass Spectrometry Analytical Chemistry Isotope Dilution

Site-Specific 13C Label for Kinetic Analysis

Unlike uniformly labeled D-Allose-13C6, which provides a bulk mass shift for tracking, D-Allopyranose-13C bears the isotope exclusively at the C1 position. This allows for investigation of primary kinetic isotope effects (KIE) during reactions specifically involving the anomeric carbon, such as glycosidic bond formation or cleavage. By monitoring the differential reaction rates of D-[1-13C]allose versus unlabeled D-allose via 13C NMR or MS, mechanistic insights into the rate-limiting step are gained. This is a class-level characteristic of selective 13C-labeled sugars but is not achievable with unlabeled material.

Positional KIE probe
Class-level inference
Site-specific C1 label vs uniform labeling
Supports anomeric carbon reaction kinetics investigation
Data to verify in specific enzymatic systems
Reaction Mechanisms Enzyme Kinetics Isotope Effect Studies

D-Allopyranose-13C: Primary Applications


Absolute Quantification of D-Allose via LC-MS/MS

D-Allopyranose-13C serves as the ideal internal standard for the accurate quantification of the rare sugar D-allose in complex biological samples like plasma or cell lysates. Its +1.0033 Da mass shift allows it to co-elute with the endogenous analyte while being uniquely resolved by mass spectrometry, compensating for matrix effects and instrument variability. Procurement of this specific isotopomer is mandatory for any validated bioanalytical method aiming to measure D-allose pharmacokinetics or endogenous levels, where a non-isotopic internal standard would lead to ion suppression and inaccurate measurements [1].

Tautomeric Equilibria by 13C NMR Spectroscopy

The selective 13C-enrichment at the anomeric carbon is crucial for high-resolution NMR studies investigating the solution-state structure of D-allose. The enhanced signal-to-noise ratio allows researchers to directly observe and quantify the low-abundance acyclic aldehyde and hydrate forms (0.0029% total), as well as the distinct pyranose and furanose populations [1]. This application is vital for understanding the unique biochemical reactivity of this rare sugar, which cannot be studied using unlabeled D-allose at natural 13C abundance or with other non-allose 13C-sugars due to different tautomeric profiles.

Site-Specific Metabolic Flux Tracing

D-Allopyranose-13C is the required substrate for precise metabolic flux analysis (MFA) in engineered microorganisms or plants designed to produce D-allose. The positional 13C-label at C1 allows scientists to track the fate of this specific carbon atom through the isomerization and phosphorylation pathways, distinguishing it from the uniform labeling pattern of a D-Glucose-13C feed [1]. This differentiates between metabolic routes and quantifies flux through the desired rare sugar synthesis pathway, providing data unattainable with generic labeled precursors.

Application
Selection Property
Validation Focus
LC-MS/MS quantification of D-allose in research matrices
Stable-isotope mass shift co-elution
Matrix-effect correction and ion suppression control
Tautomeric equilibria by 13C NMR
Enhanced C1 signal sensitivity
Quantitation of low-abundance acyclic forms
Site-specific metabolic flux tracing
Positional 13C-label at anomeric carbon
Differentiation of isomerization and phosphorylation pathways
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